molecular formula C7H12OS B2664764 (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol CAS No. 83413-88-1

(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol

Cat. No.: B2664764
CAS No.: 83413-88-1
M. Wt: 144.23
InChI Key: BWFAJKNIKOXECO-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol: is a chemical compound with the molecular formula C₇H₁₂OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydroxymethyl group attached to the thiophene ring

Scientific Research Applications

Chemistry: (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a useful tool for investigating enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural similarity to biologically active thiophene derivatives makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other advanced materials.

Safety and Hazards

The safety information for “(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol typically involves the reaction of 2,2-dimethyl-2,5-dihydrothiophene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative without the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)aldehyde or (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)carboxylic acid.

    Reduction: Formation of 2,2-dimethyl-2,5-dihydrothiophene.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

    (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: This compound features a dioxin ring fused to the thiophene ring, providing different electronic properties and reactivity.

    (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)ethanol: Similar to (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol but with an ethyl group instead of a hydroxymethyl group.

Uniqueness: this compound is unique due to its specific combination of a hydroxymethyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5,5-dimethyl-2H-thiophen-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h3,8H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFAJKNIKOXECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CCS1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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